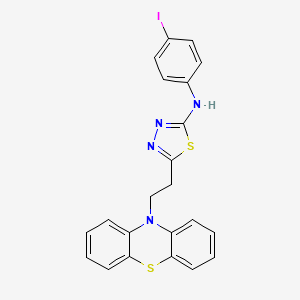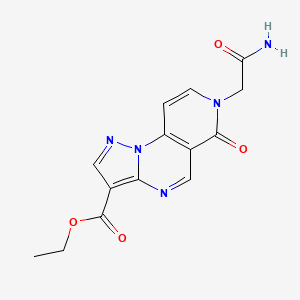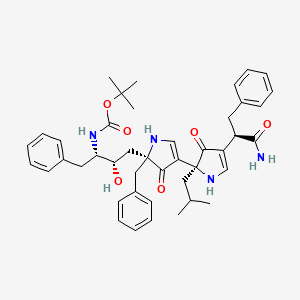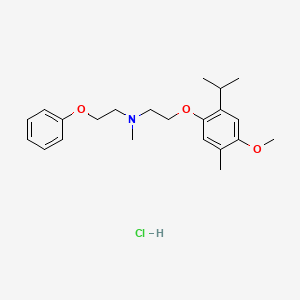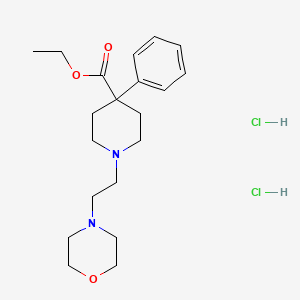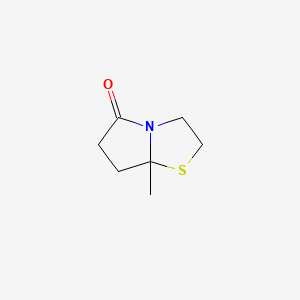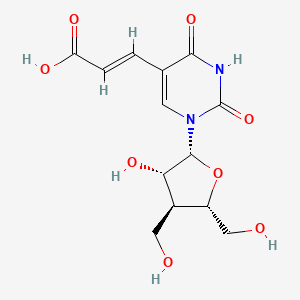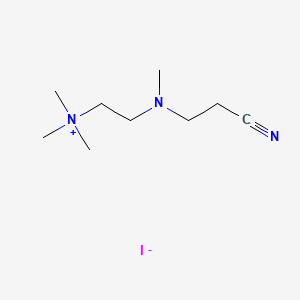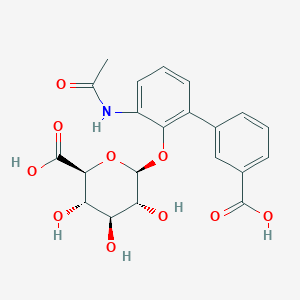
7R6Ewe2NN4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7R6Ewe2NN4 involves multiple steps, starting with the preparation of the benzothiazolone core. The key steps include:
Formation of the Benzothiazolone Core: This is typically achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazolone ring.
Etherification: The phenylethoxy and propoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the stepwise synthesis of the compound.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7R6Ewe2NN4 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Ketones and aldehydes.
Reduced Derivatives: Alcohols and amines.
Substituted Derivatives: Various substituted benzothiazolones.
Wissenschaftliche Forschungsanwendungen
7R6Ewe2NN4 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the development of new materials with unique properties.
Biology
Biochemical Studies: Utilized in studying enzyme interactions and biochemical pathways.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Chemical Manufacturing: Used in the production of other chemical compounds.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 7R6Ewe2NN4 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazolone Derivatives: Compounds such as 2-mercaptobenzothiazole and 6-hydroxybenzothiazole share structural similarities with 7R6Ewe2NN4.
Phenylethoxy Derivatives: Compounds like 2-phenylethoxyethanol and 3-phenylethoxypropane are structurally related.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
154189-36-3 |
|---|---|
Molekularformel |
C22H28N2O4S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propoxy]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C22H28N2O4S/c25-19-8-7-18(21-20(19)24-22(26)29-21)9-11-23-12-16-28-14-4-13-27-15-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26) |
InChI-Schlüssel |
UZKGLZYJRXILSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOCCCOCCNCCC2=C3C(=C(C=C2)O)NC(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


